molecular formula C6H7BrN2O B2909255 6-Bromo-2-ethylpyridazin-3(2H)-one CAS No. 1824051-74-2

6-Bromo-2-ethylpyridazin-3(2H)-one

Cat. No. B2909255
CAS RN: 1824051-74-2
M. Wt: 203.039
InChI Key: LSDRHEVIBSQDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethylpyridazin-3(2H)-one, also known as 6-Br-2-EP, is a heterocyclic compound containing a pyridazine ring with a bromine atom attached to the six-membered ring. It is a colorless solid and is soluble in common organic solvents. This compound has been widely studied for its potential uses in medicine, biochemistry, and other scientific research applications.

Mechanism of Action

6-Bromo-2-ethylpyridazin-3(2H)-one has been found to interact with the active site of AChE, which is located in the central cavity of the enzyme. It is believed to bind to the active site and inhibit the enzyme’s activity. Additionally, this compound has been found to interact with certain proteins involved in the regulation of cell growth, which may explain its potential use as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of AChE, which can lead to an increase in the levels of acetylcholine in the brain. This can have a positive effect on memory, learning, and other cognitive functions. Additionally, this compound has been found to inhibit the growth of certain types of cancer cells, although the exact mechanism of action is not yet known.

Advantages and Limitations for Lab Experiments

6-Bromo-2-ethylpyridazin-3(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of solvents. Additionally, it has been found to be a potent inhibitor of AChE, making it useful for the study of Alzheimer’s disease and other neurological disorders. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental conditions.

Future Directions

There are several potential future directions for the study of 6-Bromo-2-ethylpyridazin-3(2H)-one. Further research is needed to better understand its mechanism of action and to determine its potential therapeutic uses. Additionally, further studies are needed to evaluate its potential use as an inhibitor of other enzymes and proteins involved in the regulation of cell growth. Furthermore, research is needed to optimize the synthesis of this compound and to develop new methods for its use in laboratory experiments. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans and animals.

Synthesis Methods

6-Bromo-2-ethylpyridazin-3(2H)-one is synthesized through a two-step process. First, the pyridazine ring is formed by a condensation reaction between 2-amino-5-bromopyridine and ethyl cyanoacetate. The second step involves the replacement of the cyano group with an ethyl group, forming the this compound.

Scientific Research Applications

6-Bromo-2-ethylpyridazin-3(2H)-one has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). It has been found to be a potent inhibitor of AChE and may be useful in the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells in vitro.

properties

IUPAC Name

6-bromo-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDRHEVIBSQDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.